(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine
Description
(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine is a chiral morpholine derivative featuring a benzyloxy-substituted phenyl group at the 2-position and an allyl (prop-2-en-1-yl) group at the 4-position of the morpholine ring. The stereochemistry at the 2-position (S-configuration) is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles . Morpholine derivatives are widely explored in medicinal chemistry due to their versatility as bioisosteres for piperazine, improved solubility, and ability to modulate pharmacokinetic properties.
Crystallographic characterization of similar compounds often employs SHELX software for structure refinement, as noted in . This implies that the stereochemical assignment of the target compound could rely on such tools for X-ray diffraction analysis.
Properties
CAS No. |
920799-46-8 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2S)-2-(4-phenylmethoxyphenyl)-4-prop-2-enylmorpholine |
InChI |
InChI=1S/C20H23NO2/c1-2-12-21-13-14-22-20(15-21)18-8-10-19(11-9-18)23-16-17-6-4-3-5-7-17/h2-11,20H,1,12-16H2/t20-/m1/s1 |
InChI Key |
OHNXAPIVDKVLAT-HXUWFJFHSA-N |
Isomeric SMILES |
C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C=CCN1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of phenol groups followed by the formation of the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Protection of Phenol Group: The phenol group is protected using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of Morpholine Ring: The protected phenol is then reacted with an appropriate amine to form the morpholine ring. This step may involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF).
Introduction of Prop-2-en-1-yl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Scientific Research Applications
(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with morpholine derivatives from and other structurally analogous molecules.
Table 1: Structural and Functional Comparison
Key Observations:
Stereochemical Influence: The (2S)-configuration may confer selectivity for chiral binding pockets, a feature absent in non-chiral analogs like those in Table 1.
Biological Activity :
- Compound 3o/3p’s benzimidazole-sulfonyl motif is characteristic of proton pump inhibitors (e.g., omeprazole analogs), whereas the target compound’s simpler morpholine-aryl structure aligns with kinase inhibitor scaffolds (e.g., mTOR or PI3K inhibitors) .
Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution or Mitsunobu reactions for benzyloxy incorporation, contrasting with the multi-step sulfonylation and sulfinyl formation required for Compound 3o/3p .
Biological Activity
The compound (2S)-2-[4-(benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine is a morpholine derivative that has garnered interest due to its potential biological activities. Morpholines are a class of compounds known for their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and enzyme inhibitory effects. This article delves into the biological activity of this specific morpholine derivative, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a morpholine ring substituted with a benzyloxy group and an allyl side chain, which may contribute to its biological activity.
Enzyme Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform. Studies have shown that compounds with similar structures can selectively inhibit MAO-B with high potency. For instance, derivatives containing the benzyloxy moiety have demonstrated significant MAO-B inhibitory activity with IC50 values ranging from 0.062 µM to 0.12 µM .
Neuroprotective Effects
Research indicates that compounds with a morpholine structure can exhibit neuroprotective properties. For example, certain derivatives have shown the ability to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Parkinson's disease. The presence of the benzyloxy group enhances the compound's ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) therapies .
Biological Activity Overview
| Activity | Effect | IC50/Other Metrics |
|---|---|---|
| MAO-B Inhibition | Selective inhibition | IC50 = 0.062 µM |
| Neuroprotection | Reduces oxidative stress | Significant effect |
| Anti-inflammatory Activity | Modulates inflammatory pathways | Not quantified |
Study 1: MAO-B Inhibition and Neuroprotection
In a study published in early 2023, a series of morpholine derivatives were synthesized and evaluated for their MAO-B inhibitory activities. The lead compound exhibited an IC50 value of 0.062 µM, significantly outperforming standard treatments like rasagiline (IC50 = 0.0953 µM). Additionally, this compound demonstrated strong neuroprotective effects in cellular models exposed to neurotoxic agents .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted how modifications to the morpholine ring and substituents influenced biological activity. The introduction of different substituents at the para position of the phenyl ring significantly affected MAO-B inhibition potency and selectivity. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
